

SR-2211: A Potent and Selective Chemical Probe for ROR γ t

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Compound of Interest

Compound Name: S14063

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (ROR γ t), a member of the nuclear receptor superfamily, is a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are a subset of CD4+ T helper cells that are critical for host defense against certain pathogens but are also key drivers of autoimmune and inflammatory diseases when dysregulated.[3][4] ROR γ t orchestrates the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and the IL-23 receptor (IL-23R), which are central to the pathogenesis of diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[3][5] The critical role of ROR γ t in Th17-mediated pathology has made it an attractive therapeutic target for the development of novel immunomodulatory agents.

SR-2211 has emerged as a potent and selective synthetic inverse agonist of ROR γ t.[3][6][7] As an inverse agonist, SR-2211 binds to ROR γ t and reduces its constitutive transcriptional activity, thereby suppressing the expression of downstream target genes essential for Th17 cell function.[3] Its selectivity for ROR γ t over other nuclear receptors, such as ROR α and the Liver X Receptor α (LXR α), makes it a valuable chemical probe for elucidating the biological functions of ROR γ t and for validating it as a therapeutic target.[3][8] This technical guide provides a comprehensive overview of SR-2211, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and relevant signaling pathways.

Chemical Properties and Structure

SR-2211 is a cell-permeable piperazine-containing biphenyl compound.

Chemical Name: 2-Fluoro-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]- α,α -bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol[9][10] Molecular Formula: $C_{26}H_{24}F_7N_3O$ [10] Molecular Weight: 527.48 g/mol CAS Number: 1359164-11-6[10]

Mechanism of Action

SR-2211 functions as an inverse agonist of ROR γ t. It directly binds to the ligand-binding domain (LBD) of ROR γ t, inducing a conformational change that promotes the recruitment of co-repressors and destabilizes the interaction with co-activators. This leads to a reduction in the basal transcriptional activity of the receptor, thereby inhibiting the expression of ROR γ t target genes.[3][11] Key target genes suppressed by SR-2211 include IL17A, IL17F, and IL23R, which are crucial for the pro-inflammatory function of Th17 cells.[3][12]

Quantitative Data

The following tables summarize the key quantitative data for SR-2211 from various in vitro assays.

Table 1: Binding Affinity of SR-2211 for ROR γ

Parameter	Value	Assay Type	Reference
K _i	105 nM	Radioligand Binding	[3][6][13]
		Assay (Scintillation	
		Proximity Assay)	

Table 2: Functional Potency of SR-2211 as a ROR γ t Inverse Agonist

Parameter	Value	Assay Type	Cell Line	Reference
IC ₅₀	~320 nM	Gal4-ROR γ LBD Reporter Assay	HEK293T	[3][6][14]

Table 3: Selectivity of SR-2211

Receptor	Activity	Observation	Reference
ROR α	No significant effect	No impact on transcriptional activity.	[3] [8]
LXR α	Weak activity	Minimal activation at high concentrations.	[3] [8]
FXR	No effect	No impact on transcriptional activity.	[3] [8]

Table 4: Cellular Activity of SR-2211

Effect	Cell Type	Concentration	Assay	Reference
Inhibition of IL-17A and IL-23R mRNA expression	EL-4 cells	5 μ M	qRT-PCR	[3] [12]
Inhibition of intracellular IL-17 protein expression	EL-4 cells	5 μ M	Flow Cytometry (Intracellular Staining)	[3] [6]
Inhibition of Th17 cell differentiation	Naïve CD4+ T cells	Not specified	In vitro differentiation assay	[8]
Inhibition of IL-17A and IL-17F production	Co-culture system	0.37-10 μ M	Not specified	[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of SR-2211 are provided below.

Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay is used to determine the binding affinity (K_i) of a test compound for its target receptor by measuring the displacement of a radiolabeled ligand.

Materials:

- GST-RORY-LBD (Glutathione S-transferase fusion of the RORY ligand-binding domain)
- [^3H]-T0901317 (Radioligand)
- SR-2211 (Test Compound)
- Glutathione YSI beads
- Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl_2 , 10% glycerol, 1 mM DTT, 0.01% BSA, and complete protease inhibitor cocktail.
- 96-well microplates
- TopCount Scintillation Counter

Procedure:

- Prepare a dilution series of SR-2211 in the assay buffer.
- In a 96-well plate, combine the following in each well:
 - 0.25 mg of Glutathione YSI beads
 - 1 μg of GST-RORY-LBD
 - 5 nM of [^3H]-T0901317
 - Varying concentrations of SR-2211 or vehicle (DMSO) control.

- Gently mix the components and incubate for 20 hours at room temperature with gentle agitation.[\[3\]](#)
- Measure the radioactivity in each well using a TopCount scintillation counter.
- Data Analysis: The percentage of radioligand bound is calculated for each concentration of SR-2211. The IC_{50} value is determined by non-linear regression analysis of the competition curve using software such as GraphPad Prism. The K_i value is then calculated from the IC_{50} using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where $[L]$ is the concentration of the radioligand and K_D is its dissociation constant.[\[3\]](#)

Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a specific response element.

Materials:

- HEK293T cells
- Expression vector for a chimeric receptor (e.g., Gal4 DNA-binding domain fused to the ROR γ LBD).
- Reporter vector containing a luciferase gene downstream of a Gal4 upstream activating sequence (UAS).
- Transfection reagent (e.g., FuGENE 6).
- SR-2211 (Test Compound)
- Cell culture medium and supplements.
- Luciferase assay reagent (e.g., Stop & Glo).
- Luminometer.

Procedure:

- Seed HEK293T cells in a 96-well plate and allow them to adhere.
- Co-transfect the cells with the Gal4-RORy LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.[\[15\]](#)
- After transfection, treat the cells with a dilution series of SR-2211 or vehicle control for 20-24 hours.[\[3\]](#)[\[14\]](#)
- Lyse the cells and measure the firefly luciferase activity using a luminometer. A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency and cell viability.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition of RORy γ activity is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of SR-2211 and fitting the data to a sigmoidal dose-response curve.[\[15\]](#)

Intracellular Cytokine Staining for IL-17

This flow cytometry-based assay allows for the quantification of intracellular cytokine production at the single-cell level.

Materials:

- EL-4 cells (or other suitable T cell line/primary T cells)
- SR-2211 (Test Compound)
- Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for cell stimulation)
- Brefeldin A or Monensin (protein transport inhibitors)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated anti-IL-17A antibody
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4)

- Flow cytometer

Procedure:

- Pre-treat EL-4 cells with SR-2211 (e.g., 5 μ M) or vehicle control for 20 hours.[3]
- Stimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 500 ng/mL) for 4-5 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).[3][16]
- Harvest the cells and stain for cell surface markers, if desired.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[16]
- Incubate the permeabilized cells with a fluorochrome-conjugated anti-IL-17A antibody.[16]
- Wash the cells and acquire data on a flow cytometer.
- Data Analysis: Gate on the cell population of interest (e.g., CD4⁺ T cells) and quantify the percentage of IL-17A-positive cells and the mean fluorescence intensity (MFI) of IL-17A staining.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for human multiple sclerosis, characterized by T cell-mediated inflammation and demyelination in the central nervous system.[11][17]

Materials:

- Female C57BL/6 or SJL mice (8-12 weeks old).
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide or Proteolipid Protein (PLP) 139-151 peptide.
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
- Pertussis toxin (PTX).

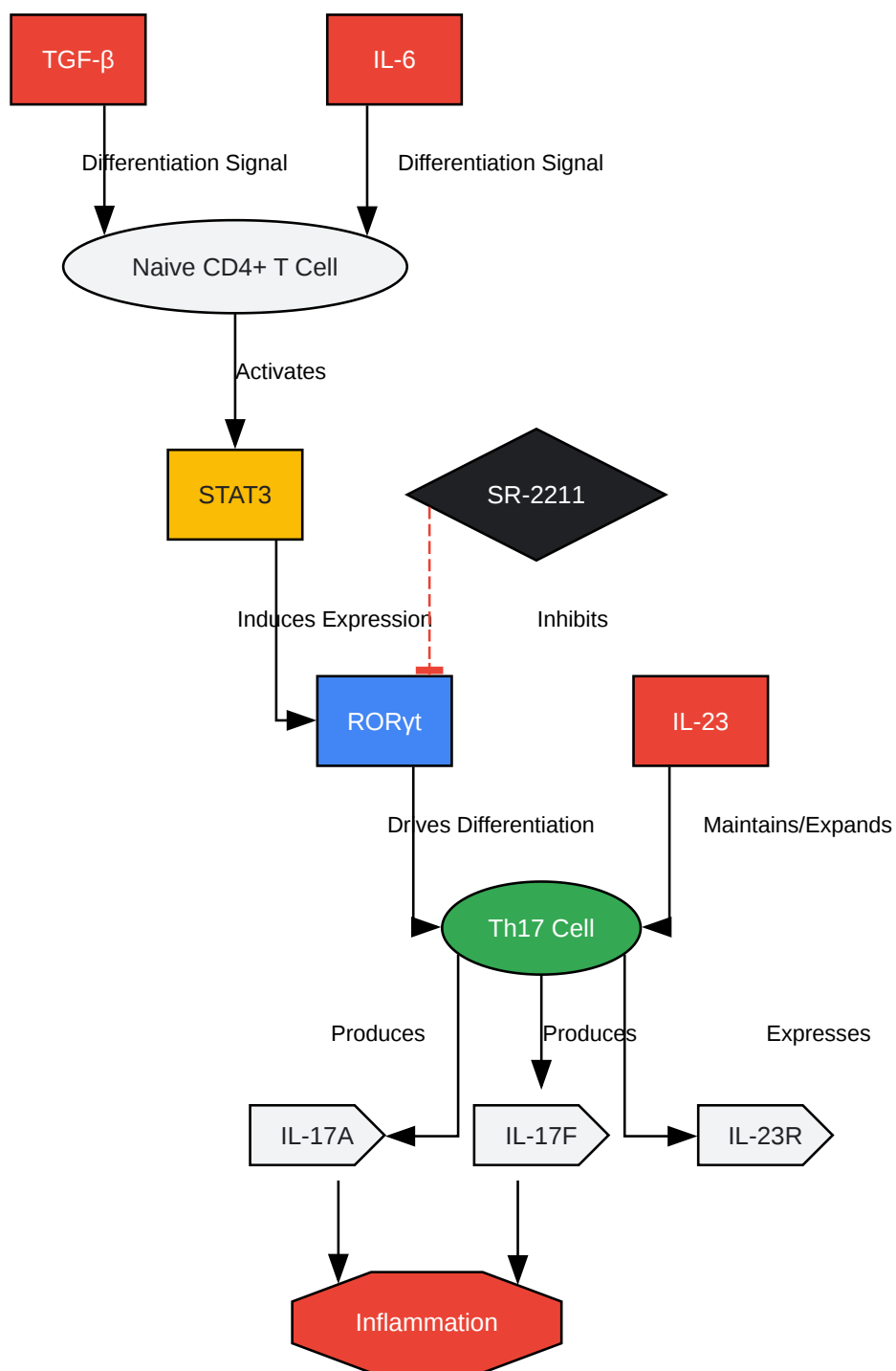
- SR-2211 (Test Compound) formulated for in vivo administration.
- Clinical scoring system (see below).

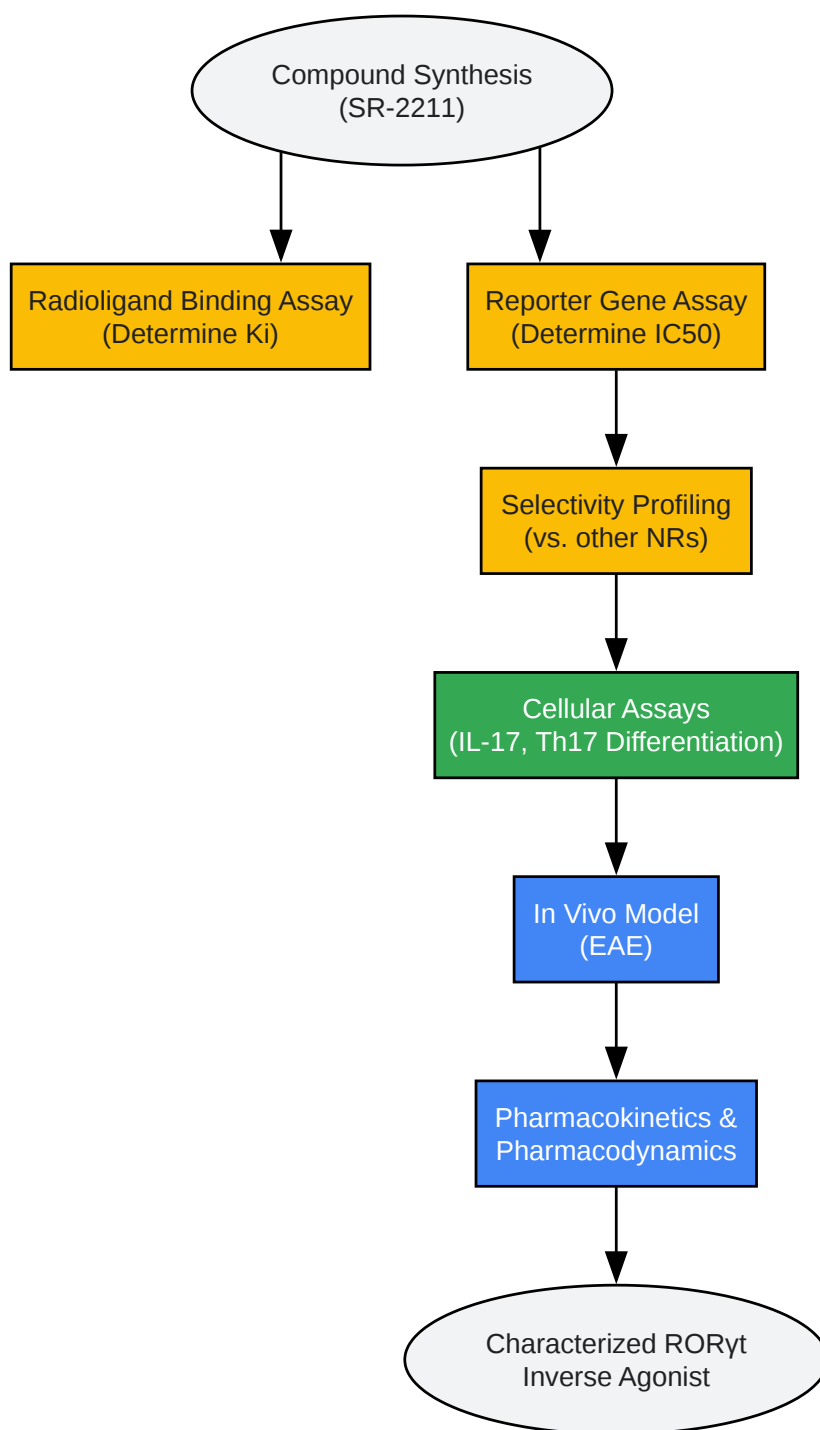
Procedure (Active Induction):

- On day 0, immunize mice subcutaneously with an emulsion of MOG_{35–55} (or other myelin peptide) in CFA.[\[17\]](#)[\[18\]](#)
- On day 0 and day 2, administer pertussis toxin intraperitoneally.[\[17\]](#)
- Begin treatment with SR-2211 or vehicle control at a predetermined dose and schedule (prophylactic or therapeutic).
- Monitor the mice daily for clinical signs of EAE and record their scores using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[\[18\]](#)
- Continue monitoring and scoring for the duration of the experiment (typically 21-30 days).
- At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis of inflammation and demyelination, and immune cells can be isolated for ex vivo analysis.[\[19\]](#)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ROR γ t signaling pathway in Th17 cells and a general experimental workflow for the characterization of a ROR γ t inverse agonist like SR-2211.





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References

- 1. Regulation of ROR γ t in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of SR2211: a potent synthetic ROR γ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of SR2211: a potent synthetic ROR γ -selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROR γ t and ROR α signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SR2211 | ROR | TargetMol [targetmol.com]
- 8. SR 2211 | CAS:1359164-11-6 | inverse agonist of ROR γ , potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. SR 2211 | Retinoic Acid-related Orphan Receptors | Tocris Bioscience [tocris.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SR2211 |CAS:1359164-11-6 Probechem Biochemicals [probechem.com]
- 14. adooq.com [adooq.com]
- 15. ROR γ t and ROR α signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anilocus.com [anilocus.com]
- 17. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
- 18. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 19. miltenyibiotec.com [milttenyibiotec.com]
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